Cas no 3392-98-1 (2,4-Dimethyl-5-hydroxybenzaldehyde)
2,4-Dimethyl-5-hydroxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dimethyl-5-hydroxybenzaldehyde
- 5-Hydroxy-2,4-dimethyl-benzaldehyd
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- Inchi: 1S/C9H10O2/c1-6-3-7(2)9(11)4-8(6)5-10/h3-5,11H,1-2H3
- InChI Key: UOSMXMNDUNVDON-UHFFFAOYSA-N
- SMILES: OC1=CC(C=O)=C(C)C=C1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 145
- XLogP3: 1.8
- Topological Polar Surface Area: 37.3
2,4-Dimethyl-5-hydroxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010011118-250mg |
2,4-Dimethyl-5-hydroxybenzaldehyde |
3392-98-1 | 97% | 250mg |
$499.20 | 2023-09-02 | |
| Alichem | A010011118-500mg |
2,4-Dimethyl-5-hydroxybenzaldehyde |
3392-98-1 | 97% | 500mg |
$806.85 | 2023-09-02 | |
| Alichem | A010011118-1g |
2,4-Dimethyl-5-hydroxybenzaldehyde |
3392-98-1 | 97% | 1g |
$1445.30 | 2023-09-02 |
2,4-Dimethyl-5-hydroxybenzaldehyde Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2,4-Dimethyl-5-hydroxybenzaldehyde
2,4-Dimethyl-5-hydroxybenzaldehyde (CAS No. 3392-98-1): An Overview of Its Properties, Applications, and Recent Research
2,4-Dimethyl-5-hydroxybenzaldehyde (CAS No. 3392-98-1) is a versatile organic compound with a unique structure and a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as 5-hydroxy-2,4-dimethylbenzaldehyde, is characterized by its aromatic ring with two methyl groups and a hydroxyl group, along with an aldehyde functional group. These structural features contribute to its diverse chemical properties and potential uses.
The molecular formula of 2,4-Dimethyl-5-hydroxybenzaldehyde is C9H10O2, and its molecular weight is approximately 150.17 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and acetone. Its melting point ranges from 68 to 70°C, making it suitable for various synthetic processes and analytical methods.
In the realm of organic synthesis, 2,4-Dimethyl-5-hydroxybenzaldehyde serves as an important intermediate in the preparation of more complex molecules. Its reactivity is primarily centered around the aldehyde group, which can undergo various reactions such as condensation, reduction, and oxidation. For instance, it can be reduced to form 2,4-dimethyl-5-hydroxybenzyl alcohol, a compound with potential applications in the synthesis of natural products and pharmaceuticals.
Recent research has highlighted the biological activities of 2,4-Dimethyl-5-hydroxybenzaldehyde and its derivatives. Studies have shown that this compound exhibits antioxidant properties due to the presence of the hydroxyl group on the aromatic ring. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
In addition to its antioxidant activity, 2,4-Dimethyl-5-hydroxybenzaldehyde has been investigated for its potential anti-inflammatory effects. Inflammation is a complex biological response involving various cellular and molecular mechanisms. Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation in vitro and in vivo.
The pharmaceutical industry has shown interest in 2,4-Dimethyl-5-hydroxybenzaldehyde due to its potential therapeutic applications. One area of focus is its use in the development of new drugs for treating inflammatory diseases. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its biological activities, 2,4-Dimethyl-5-hydroxybenzaldehyde has found applications in the fragrance and flavor industries. The compound's unique aroma profile makes it a valuable component in the formulation of perfumes and fragrances. It can also be used as a flavoring agent in food products, contributing to the development of new flavors with distinct sensory characteristics.
In conclusion, 2,4-Dimethyl-5-hydroxybenzaldehyde (CAS No. 3392-98-1) is a multifaceted compound with significant potential in various fields. Its chemical properties make it an important intermediate in organic synthesis, while its biological activities offer promising therapeutic applications. Ongoing research continues to uncover new insights into the mechanisms underlying its effects, further enhancing its value as a research tool and potential drug candidate.
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